molecular formula C50H72O10 B14781177 Diethyl 4,4'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate CAS No. 1155814-14-4

Diethyl 4,4'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate

Cat. No.: B14781177
CAS No.: 1155814-14-4
M. Wt: 833.1 g/mol
InChI Key: HJYGFXKAYJDLQI-UHFFFAOYSA-N
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Description

Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate is a complex organic compound with the molecular formula C50H72O10 and a molecular weight of 833.10 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities

Preparation Methods

The synthesis of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate involves multiple steps. One of the key intermediates is 3,6,10,11-tetrakis(pentyloxy)triphenylene, which can be prepared by reacting 2,3-dimethoxy-6,7,10,11-tetrakis(pentyloxy)triphenylene with appropriate reagents . The final compound is obtained by esterification reactions involving diethyl butanoate and the intermediate . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate is primarily related to its ability to self-assemble into ordered structures. This self-assembly is driven by π-π interactions between the triphenylene cores and van der Waals interactions between the pentyloxy chains . These interactions facilitate the formation of columnar superlattices, which are crucial for its applications in organic electronics and materials science .

Properties

CAS No.

1155814-14-4

Molecular Formula

C50H72O10

Molecular Weight

833.1 g/mol

IUPAC Name

ethyl 4-[7-(4-ethoxy-4-oxobutoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxybutanoate

InChI

InChI=1S/C50H72O10/c1-7-13-17-25-55-43-31-37-38(32-44(43)56-26-18-14-8-2)42-36-48(60-30-22-24-50(52)54-12-6)46(58-28-20-16-10-4)34-40(42)39-33-45(57-27-19-15-9-3)47(35-41(37)39)59-29-21-23-49(51)53-11-5/h31-36H,7-30H2,1-6H3

InChI Key

HJYGFXKAYJDLQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCC(=O)OCC)OCCCCC

Origin of Product

United States

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